

# An In-depth Technical Guide to the Mechanism of Action of GNTI-122

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## Compound of Interest

Compound Name: NTE-122 dihydrochloride

Cat. No.: B12375018

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## Introduction

GNTI-122 (formerly **NTE-122 dihydrochloride**) is an investigational autologous engineered regulatory T cell (EngTreg) therapy developed for the treatment of Type 1 Diabetes (T1D). This guide provides a detailed overview of its core mechanism of action, supported by preclinical data, experimental protocols, and visual representations of the underlying biological pathways. GNTI-122 is designed to restore immune tolerance by addressing the autoimmune destruction of pancreatic beta cells, the hallmark of T1D.

## Core Mechanism of Action: Engineered Immune Suppression

GNTI-122's therapeutic strategy is built upon enhancing the natural immunomodulatory function of regulatory T cells (Tregs). The patient's own CD4+ T cells are isolated and genetically engineered to create a potent and targeted therapeutic that addresses key limitations of previous Treg therapies. The engineering of GNTI-122 is founded on three critical pillars designed to ensure stability, specificity, and sustained activity in the inflammatory pancreatic environment.

The primary mechanism of action of GNTI-122 is the suppression of autoreactive effector T cells (Teffs) that mediate the destruction of insulin-producing beta cells in the pancreas. This is

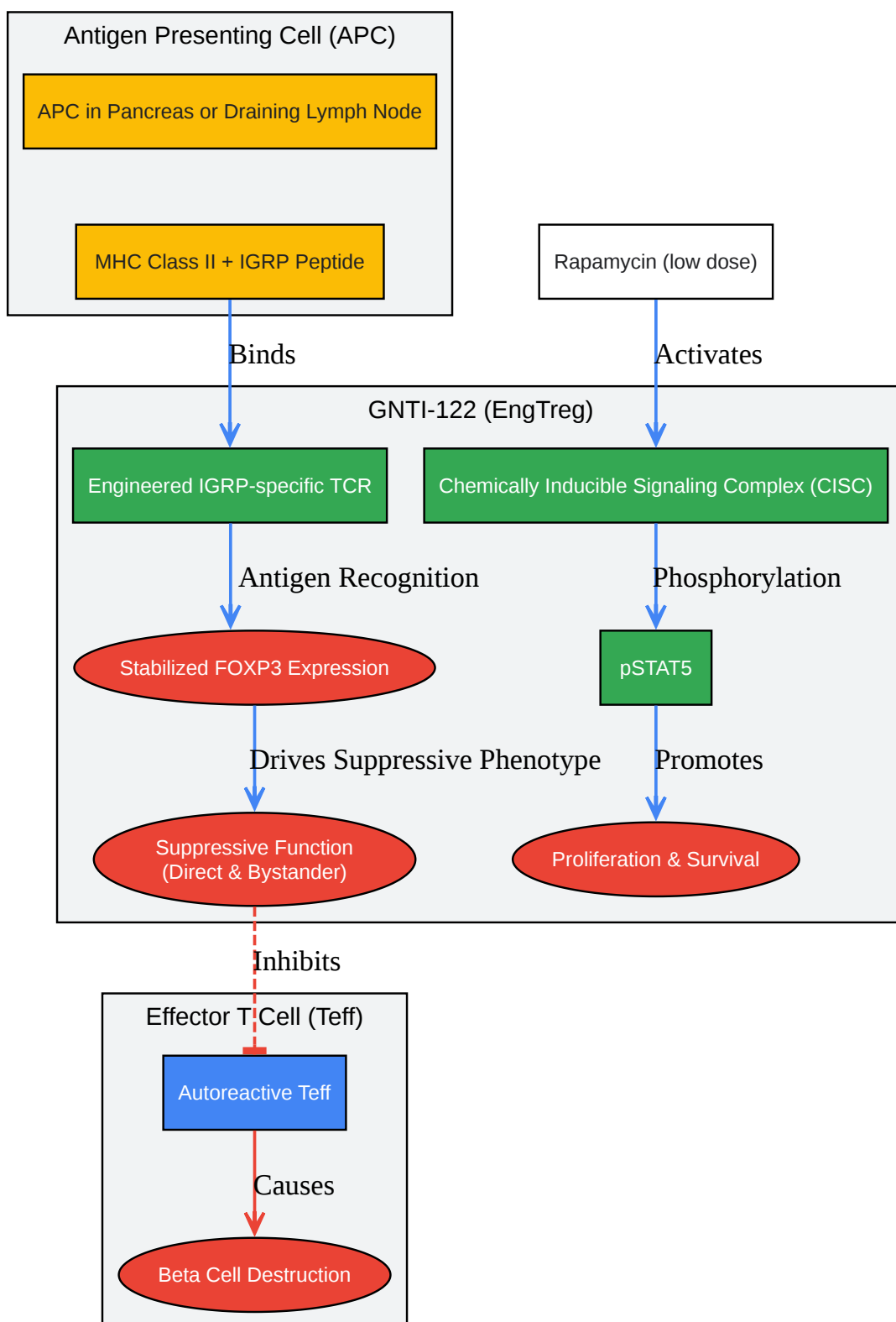
achieved through both direct, antigen-specific suppression and indirect bystander suppression.  
[\[1\]](#)[\[2\]](#)

## The Three Pillars of GNTI-122 Engineering

- **Stable FOXP3 Expression:** The master transcription factor FOXP3 is crucial for the development and function of Tregs. GNTI-122 is engineered for stable and high-level expression of FOXP3, which imparts a robust and durable suppressive phenotype, even in inflammatory conditions that might otherwise destabilize Tregs.[\[1\]](#)[\[3\]](#) This is achieved by inserting a potent MND promoter into the FOXP3 gene using CRISPR-Cas9 gene editing.[\[4\]](#)
- **Islet-Specific T-Cell Receptor (TCR):** To ensure the engineered Tregs home to the site of autoimmune attack, GNTI-122 is equipped with a T-cell receptor (TCR) that specifically recognizes an islet-specific antigen, islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP).[\[3\]](#)[\[5\]](#) This targeted approach is intended to concentrate the therapeutic effect in the pancreas and associated draining lymph nodes, thereby minimizing off-target immunosuppression.[\[3\]](#)
- **Chemically Inducible Signaling Complex (CISC):** To overcome the scarcity of the essential Treg survival factor, Interleukin-2 (IL-2), in the T1D microenvironment, GNTI-122 incorporates a CISC.[\[1\]](#)[\[3\]](#) This synthetic receptor provides a pro-survival and expansion signal in response to the administration of low doses of rapamycin.[\[1\]](#)[\[5\]](#) This allows for tunable, on-demand support for GNTI-122 persistence and function in vivo.[\[2\]](#)

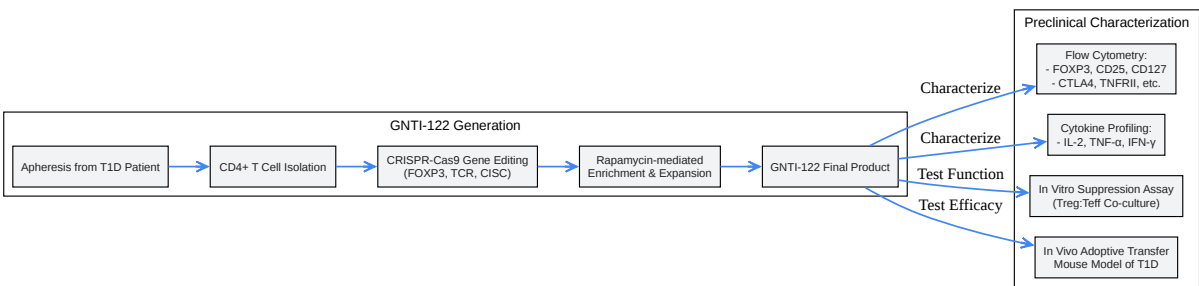
## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the engineered signaling pathways within GNTI-122 and the general workflow for its generation and characterization.



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**Caption:** GNTI-122 Engineered Signaling Pathways.



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**Caption:** GNTI-122 Generation and Testing Workflow.

## Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of GNTI-122, demonstrating its phenotype, function, and efficacy.

**Table 1: GNTI-122 Product Characteristics**

Parameter	Result	Source
Purity of Dual-Edited Product	>90%	[6]
Cell Yield	>3 x 10 <sup>9</sup>	[6]
Viability	High	[6]

**Table 2: Phenotypic Profile of GNTI-122**

Marker	Expression Level	Significance	Source
FOXP3	High	Treg lineage marker	<a href="#">[5]</a> <a href="#">[6]</a>
CD25	High	Treg activation marker	<a href="#">[5]</a> <a href="#">[6]</a>
CD127	Low	Treg lineage marker	<a href="#">[5]</a> <a href="#">[6]</a>
CTLA4	High	Suppressive function marker	<a href="#">[6]</a> <a href="#">[7]</a>
TNFR2	High	Treg stability marker	<a href="#">[6]</a> <a href="#">[7]</a>
EOS	High	Treg stability marker	<a href="#">[6]</a>
CD27	High	Treg stability marker	<a href="#">[6]</a>
CD70	Low	Treg stability marker	<a href="#">[6]</a>

**Table 3: Cytokine Secretion Profile of GNTI-122 (Post-Stimulation)**

Cytokine	Secretion Level	Significance	Source
IL-2	Low	Reduced pro-inflammatory potential	<a href="#">[6]</a> <a href="#">[7]</a>
TNF- $\alpha$	Low	Reduced pro-inflammatory potential	<a href="#">[6]</a> <a href="#">[7]</a>
IFN- $\gamma$	Low	Reduced pro-inflammatory potential	<a href="#">[6]</a> <a href="#">[7]</a>
LAP and GARP	Increased	Markers of TGF- $\beta$ -mediated suppression	<a href="#">[6]</a> <a href="#">[7]</a>

**Table 4: In Vitro and In Vivo Functional Data**

Assay	Key Finding	Significance	Source
In Vitro Suppression Assay	Potent inhibition of Teff proliferation	Demonstrates direct and bystander suppressive function	[1][6][7]
Rapamycin-Mediated CISC Activation	Concentration-dependent STAT5 phosphorylation	Confirms functionality of the IL-2 signaling support	[3][8]
In Vivo Mouse Model (Adoptive Transfer)	Diabetes-free survival in 90-100% of treated mice	Demonstrates in vivo efficacy in preventing T1D progression	[7]
In Vivo Mouse Model (Cell Trafficking)	Increased homing of mEngTregs to the pancreas	Confirms targeting to the site of inflammation	[7]
In Vivo Mouse Model (Histology)	Reduced insulitis and preservation of beta cells	Shows protection of insulin-producing cells	[7][9]

## Experimental Protocols

### Generation of GNTI-122

- Cell Isolation: Patient peripheral blood mononuclear cells (PBMCs) are obtained via apheresis. CD4+ T cells are then isolated using magnetic enrichment.[4]
- Genetic Engineering: The isolated CD4+ cells are genetically modified using CRISPR-Cas9 technology. This process involves the knock-in of transgenes delivered by adeno-associated virus (AAV) vectors to:
  - Insert an MND promoter to stabilize FOXP3 expression.[4]
  - Introduce an islet antigen-specific TCR into the TRAC locus.[4]
  - Incorporate the rapamycin-activated CISC for IL-2 signaling support.[4]

- **Enrichment and Expansion:** The engineered cells are cultured in the presence of rapamycin. The CISC provides a selective advantage, leading to the enrichment and expansion of the dual-engineered GNTI-122 cells.[\[4\]](#)
- **Cryopreservation:** The final, highly pure GNTI-122 product is cryopreserved for future use.[\[4\]](#)

## In Vitro Suppression Assay

- **Cell Co-culture:** GNTI-122 cells are co-cultured with autologous, islet-specific Teffs. Monocyte-derived dendritic cells loaded with the cognate peptide are used as antigen-presenting cells.[\[4\]](#)
- **Stimulation:** The co-culture is stimulated to induce Teff proliferation.
- **Analysis:** Teff proliferation is measured by flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence and absence of GNTI-122 cells.[\[9\]](#)

## In Vivo Adoptive Transfer Mouse Model

- **Disease Induction:** NSG mice are injected with splenocytes from diabetic NOD mice to induce a T1D-like disease.[\[7\]](#)[\[9\]](#)
- **Treatment:** At a specified time point post-splenocyte transfer (e.g., 7 or 15 days), mice are treated with an intravenous injection of a mouse analog of GNTI-122 (mEngTregs).[\[7\]](#)[\[9\]](#)
- **Monitoring:** Blood glucose levels are monitored over time to assess diabetes development.[\[10\]](#)
- **Endpoint Analysis:** At the end of the study, pancreata are harvested for histological analysis to assess the degree of insulinitis and to quantify beta cell mass via insulin staining.[\[9\]](#)[\[10\]](#)

## Conclusion

GNTI-122 represents a sophisticated and multi-faceted approach to cell-based therapy for Type 1 Diabetes. By engineering patient-derived T cells to have a stable suppressive phenotype, specific targeting to the pancreas, and a chemically-inducible system for ensuring their survival and function, GNTI-122 is designed to potently and durably halt the autoimmune destruction of

beta cells. The preclinical data strongly support its proposed mechanism of action, demonstrating a favorable phenotype, robust suppressive function, and significant efficacy in a mouse model of T1D. These findings provide a strong rationale for the ongoing clinical development of GNTI-122 as a potentially transformative therapy for individuals with Type 1 Diabetes.

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